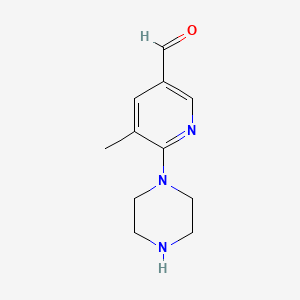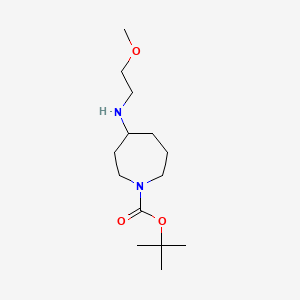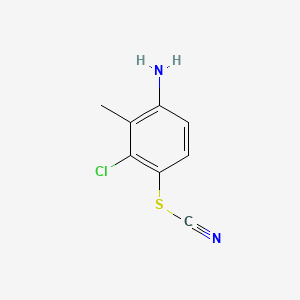
3-Chloro-2-methyl-4-thiocyanatoaniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-methyl-4-thiocyanatoaniline is C8H7ClN2S . Its InChI code is 1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 . The molecular weight is 198.67 g/mol .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-2-methyl-4-thiocyanatoaniline is 198.67 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
One significant application of compounds related to 3-Chloro-2-methyl-4-thiocyanatoaniline involves their use in synthesizing antimicrobial agents. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has been explored. These compounds, obtained via copper catalytic anionarylation, were tested for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Baranovskyi et al., 2018).
Spectroscopic Analysis and Chemical Properties
The chemical properties of thiocyanatoaniline derivatives have been extensively studied using spectroscopic techniques. The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds have been recorded to understand their vibrational assignments and fundamental modes. Such studies enable the comparison of experimental data with theoretical predictions, facilitating a deeper understanding of the compound's chemical behavior (Arjunan & Mohan, 2008).
Development of Novel Therapeutic Agents
Research has also delved into the synthesis of new derivatives with potential therapeutic applications. For example, the synthesis of some new hydrazones from the quinazolinone moiety has been explored, using related compounds as precursors. These derivatives have been investigated for their chemical properties and potential biological activities, indicating the versatility of thiocyanatoaniline derivatives in medicinal chemistry (AL-ALAAF & Al-iraqi, 2021).
Furthermore, the anti-inflammatory activity of newly synthesized compounds related to thiocyanatoaniline has been examined, revealing promising results compared to standard drugs. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Osarodion, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-amino-2-chloro-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZHLVJULLQAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653368 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methyl-4-thiocyanatoaniline | |
CAS RN |
14030-84-3 | |
| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)
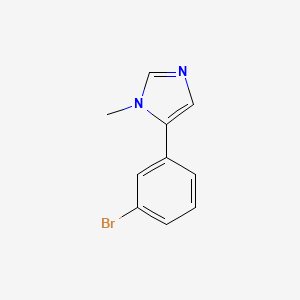
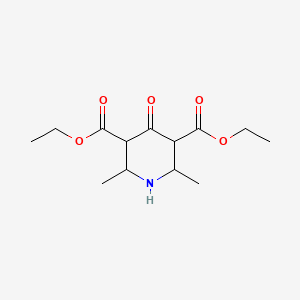

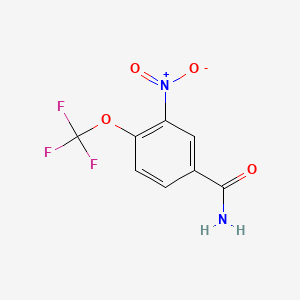
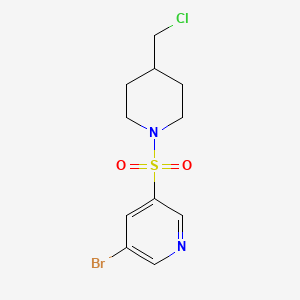
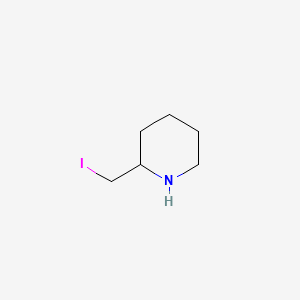
![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)
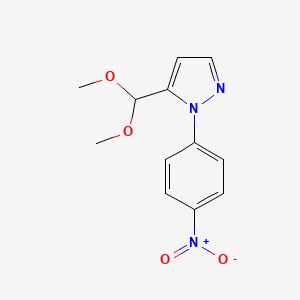
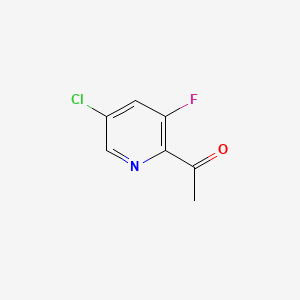
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)
